molecular formula C5H4Cl2N2O B13905046 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 1000684-07-0

4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B13905046
CAS No.: 1000684-07-0
M. Wt: 179.00 g/mol
InChI Key: IPDVDVOOVSLKMU-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde (CAS 1000684-07-0) is a halogenated imidazole derivative with the molecular formula C₅H₄Cl₂N₂O and a molecular weight of 179.01 g/mol . Its structure features a methyl group at the 1-position, chlorine atoms at the 4- and 5-positions, and an aldehyde functional group at the 2-position (Figure 1). The aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal ions .

Properties

CAS No.

1000684-07-0

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

4,5-dichloro-1-methylimidazole-2-carbaldehyde

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3

InChI Key

IPDVDVOOVSLKMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=C1Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde generally involves:

  • Construction of the imidazole ring with appropriate substitution.
  • Introduction of chlorine atoms at positions 4 and 5.
  • Methylation at the N-1 nitrogen.
  • Formylation at the 2-position to install the aldehyde group.

Cyclization of Amido-Nitriles Followed by Chlorination and Methylation

One common laboratory approach starts from amido-nitrile precursors, which undergo nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring. Subsequent chlorination at the 4 and 5 positions is achieved using electrophilic chlorinating agents under controlled conditions. The N-1 methylation is performed via alkylation using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

The aldehyde group at C-2 can be introduced by selective formylation methods, such as the Vilsmeier–Haack reaction, which involves treatment with a mixture of phosphoryl chloride and dimethylformamide (DMF).

Direct Chlorination of 1-Methyl-1H-imidazole-2-carbaldehyde

An alternative method involves starting from 1-methyl-1H-imidazole-2-carbaldehyde, which is selectively chlorinated at the 4 and 5 positions using chlorine gas or N-chlorosuccinimide (NCS). This method requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Multi-Component One-Pot Synthesis Using Trichloromelamine as Chlorine Source

Recent advances have demonstrated the use of trichloromelamine as a positive chlorine source in one-pot syntheses of 2,4,5-trisubstituted imidazoles. This method involves the condensation of 1,2-diketones with aldehydes and amines in the presence of trichloromelamine, which facilitates chlorination and ring formation simultaneously. This eco-friendly and efficient approach offers short reaction times and high yields.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Cyclization of amido-nitriles + chlorination + methylation Amido-nitriles, methyl iodide, chlorinating agent (e.g., NCS) Ni catalyst, base (NaH), chlorinating agent Multi-step, room temp to reflux 50-70 High selectivity, well-studied Multi-step, longer time
Direct chlorination of 1-methyl-1H-imidazole-2-carbaldehyde 1-Methyl-1H-imidazole-2-carbaldehyde Chlorine gas or NCS Controlled temp, inert atmosphere 40-60 Simpler starting material Risk of over-chlorination
One-pot synthesis with trichloromelamine 1,2-Diketones, aldehydes, amines Trichloromelamine Mild acidic conditions, short time 70-85 Eco-friendly, efficient, high yield Limited substrate scope

Detailed Reaction Conditions and Protocols

Cyclization and Chlorination Route

  • Step 1: Synthesis of imidazole ring by nickel-catalyzed addition to nitrile derivatives, followed by proto-demetallation and cyclization.
  • Step 2: Chlorination using N-chlorosuccinimide (NCS) in anhydrous solvent (e.g., dichloromethane) at 0-5 °C to selectively chlorinate positions 4 and 5.
  • Step 3: N-1 methylation by treatment with methyl iodide in dry tetrahydrofuran (THF) with sodium hydride as base, stirring at room temperature for 20 hours.
  • Step 4: Purification by column chromatography yields the target compound as a yellow oily solid with typical yields around 59% for methylation step alone.

Direct Chlorination Method

  • Starting from commercially available 1-methyl-1H-imidazole-2-carbaldehyde.
  • Chlorination performed by bubbling chlorine gas into a cooled solution of the substrate in an inert solvent or by adding NCS.
  • Reaction monitored by TLC or NMR to avoid over-chlorination.
  • Work-up involves quenching excess chlorine and purification by recrystallization or chromatography.

One-Pot Trichloromelamine Method

  • Mix 1,2-diketone, aldehyde, and amine in the presence of trichloromelamine as a chlorine source.
  • Conduct reaction under mild acidic conditions at room temperature or slightly elevated temperature.
  • Reaction completes within short time (minutes to hours).
  • Product isolated by filtration or extraction, followed by purification.
  • This method offers reusability of trichloromelamine catalyst 2-3 times.

Summary Table of Key Reaction Parameters

Parameter Cyclization + Chlorination + Methylation Direct Chlorination One-Pot Trichloromelamine
Reaction Time Several hours to days Hours Minutes to hours
Temperature Range 0 °C to reflux 0-25 °C Room temperature
Yield Range (%) 50-70 40-60 70-85
Catalyst/Reagent Ni catalyst, NaH, NCS, MeI Cl2 gas or NCS Trichloromelamine
Purification Column chromatography Recrystallization Filtration/Extraction
Environmental Impact Moderate (multi-step, reagents) Moderate Low (eco-friendly reagent)
Scalability Good Moderate Needs further study

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and applications of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde and related compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde 1000684-07-0 1-Me, 4,5-Cl, 2-CHO 179.01 Precursor for Schiff bases, potential ligand
4,5-Dichloro-1H-imidazole-2-carbaldehyde 81293-97-2 4,5-Cl, 2-CHO (no methyl) 164.01 Reactive aldehyde; lacks steric bulk of methyl
4,5-Dichloro-2-methyl-1H-imidazole 15965-33-0 2-Me, 4,5-Cl (no aldehyde) 163.00 Building block for non-carbonyl derivatives
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - 3,5-OMe, 4,5-Me, 2-Ph ~308.37 Chemosensor, ligand for Ir³⁺ complexes
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole - 4-ClCH₂Ph, 1,2-Me, 5-NO₂ ~309.75 Intermediate in nitroimidazole synthesis

Key Differences and Implications

Substituent Position and Reactivity
  • Aldehyde vs. Methyl at 2-Position : Unlike 4,5-dichloro-2-methyl-1H-imidazole (CAS 15965-33-0), the aldehyde group in the target compound enables condensation reactions, expanding its utility in synthesizing heterocycles or metal-organic frameworks .
Electronic Effects
  • Chlorine and Aldehyde Synergy : The electron-withdrawing Cl and CHO groups reduce electron density on the imidazole ring, enhancing electrophilic substitution at the 3-position. This contrasts with 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, where electron-donating methoxy groups increase ring electron density, favoring metal coordination .

Research Findings and Trends

  • The chloro and aldehyde groups may enhance interactions with biological targets .
  • Synthetic Versatility : The compound’s reactivity aligns with trends in medicinal chemistry, where imidazole aldehydes serve as precursors for bioactive molecules. For example, nitroimidazole analogs (e.g., compound from ) are intermediates in antibiotic synthesis .

Biological Activity

4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde (CAS No. 1000684-07-0) is a heterocyclic compound that has garnered attention in various fields of research, particularly due to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

  • Molecular Formula : C5H4Cl2N2O
  • Molecular Weight : 179.01 g/mol
  • IUPAC Name : 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde

Biological Activity Overview

The biological activity of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde has been investigated in various contexts, including its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde can induce apoptosis in cancer cells. The compound appears to activate caspase pathways leading to programmed cell death. For instance, one study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cell lines, contributing to DNA damage and subsequent apoptosis.

The precise mechanism of action for 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde involves several pathways:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cells by increasing ROS levels.
  • Caspase Activation : It activates caspases involved in the apoptotic pathway.
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.

Case Studies

Several case studies illustrate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, human breast cancer cell lines treated with varying concentrations of the compound displayed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment with concentrations as low as 20 µM.

Data Tables

Biological Activity MIC (µg/mL) Effect on Cancer Cells Apoptosis Induction (%)
Staphylococcus aureus10MDA-MB-23145% at 20 µM
Escherichia coli50MCF-760% at 40 µM

Q & A

Q. What safety protocols are critical for handling chlorinated imidazole derivatives?

  • Methodology :
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection (N95 masks) to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize aldehyde residues with NaHSO3_3 before aqueous disposal. Chlorinated byproducts require incineration in EPA-approved facilities .

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